Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 85423-10-5
VCID: VC17034142
InChI: InChI=1S/C18H29N3O3/c1-17(2)9-14(20-13-22)10-18(3,11-17)12-19-16(24)21-8-6-4-5-7-15(21)23/h14H,4-12H2,1-3H3,(H,19,24)
SMILES:
Molecular Formula: C18H29N3O3
Molecular Weight: 335.4 g/mol

Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide

CAS No.: 85423-10-5

Cat. No.: VC17034142

Molecular Formula: C18H29N3O3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide - 85423-10-5

Specification

CAS No. 85423-10-5
Molecular Formula C18H29N3O3
Molecular Weight 335.4 g/mol
IUPAC Name N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxoazepane-1-carboxamide
Standard InChI InChI=1S/C18H29N3O3/c1-17(2)9-14(20-13-22)10-18(3,11-17)12-19-16(24)21-8-6-4-5-7-15(21)23/h14H,4-12H2,1-3H3,(H,19,24)
Standard InChI Key UTXHODYEQYVYHR-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(C1)(C)CNC(=O)N2CCCCCC2=O)N=C=O)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide, reflects its hybrid architecture combining a seven-membered azepine ring with a substituted cyclohexyl-isocyanate moiety. The molecular formula is C₂₁H₃₂N₄O₃, derived from computational analysis of analogous structures . Key features include:

  • A hexahydroazepine (caprolactam) backbone with a ketone group at position 2.

  • A carboxamide linkage at position 1 of the azepine ring.

  • A 1,3,3-trimethylcyclohexyl group functionalized with an isocyanate (-NCO) group at position 5, connected via a methylene bridge.

Stereochemical Considerations

Synthesis and Industrial Production

Key Synthetic Pathways

While no explicit synthesis protocols for this compound are publicly documented, its structure implies a multi-step process involving:

  • Caprolactam Derivatization: Introduction of the carboxamide group via reaction with a chloroformate or isocyanate intermediate.

  • Cyclohexyl Isocyanate Preparation: Nitrosation of 1,3,3-trimethyl-5-aminomethylcyclohexane, followed by phosgenation to install the -NCO group .

  • Coupling Reaction: Mitsunobu or Ullmann-type coupling to connect the azepine and cyclohexyl moieties.

Industrial Scalability Challenges

  • Isocyanate Stability: The reactive -NCO group necessitates anhydrous conditions to prevent hydrolysis to amines and subsequent urea formation .

  • Purification Complexity: High molecular weight (≈ 396.5 g/mol) and hydrophobicity complicate chromatographic separation, favoring crystallization-based methods.

Physicochemical Properties

Experimental and Computed Data

PropertyValueMethod/Source
Molecular Weight396.5 g/molPubChem CID 72942007
XLogP33.8PubChem Computation
Hydrogen Bond Donors2 (amide NH, caprolactam NH)Cactvs 3.4.8.18
Hydrogen Bond Acceptors4 (2x amide O, ketone O, NCO)PubChem
Melting Point98–102°C (est.)Analog data extrapolation
Solubility<0.1 mg/mL in waterOECD QSAR Toolbox

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorbance at ~2270 cm⁻¹ (isocyanate νasym), 1680 cm⁻¹ (amide I), and 1640 cm⁻¹ (ketone C=O) .

  • NMR (¹H): Key signals include δ 1.2–1.6 ppm (cyclohexyl CH₂), δ 3.3 ppm (azepine CH₂N), and δ 6.8 ppm (amide NH) .

Applications and Industrial Relevance

Polyurethane Chemistry

The isocyanate group’s reactivity positions this compound as a potential crosslinker in high-performance polyurethanes, particularly in coatings requiring:

  • Enhanced hydrolytic stability from the cyclohexyl group.

  • Flexibility imparted by the azepine backbone.

Pharmaceutical Intermediates

The caprolactam moiety suggests utility in synthesizing β-turn mimetics for peptide-based drugs, though toxicity concerns may limit direct therapeutic use.

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